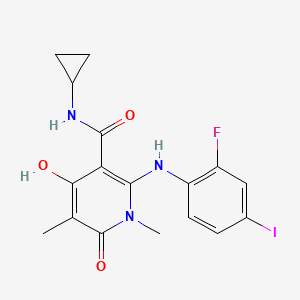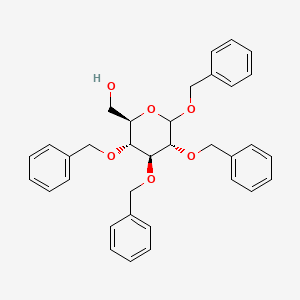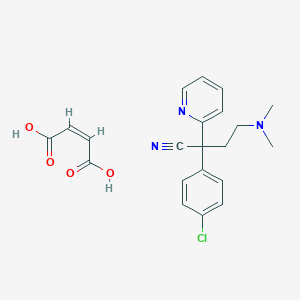
(2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile Maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile Maleate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a chloro-phenyl group, a dimethylamino group, and a pyridinyl group. It is often used in the fields of chemistry, biology, and medicine due to its diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile Maleate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include chloro-phenyl derivatives, dimethylamine, and pyridine. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize waste. Industrial production methods may also include purification steps such as crystallization or chromatography to ensure the final product meets the required purity standards.
化学反応の分析
Types of Reactions: (2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile Maleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chloro-phenyl, dimethylamino, and pyridinyl groups, which can participate in different types of chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve the best results.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of certain functional groups. Substitution reactions can lead to the formation of new compounds with different substituents on the aromatic ring.
科学的研究の応用
(2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile Maleate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study the effects of specific functional groups on biological activity. In medicine, this compound may be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.
作用機序
The mechanism of action of (2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile Maleate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
(2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile Maleate can be compared to other similar compounds that contain chloro-phenyl, dimethylamino, or pyridinyl groups. These similar compounds may include (2RS)-2-(4-Chloro-phenyl)-4-(methylamino)-2-(pyridin-2-yl)butanenitrile and (2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-3-yl)butanenitrile. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C21H22ClN3O4 |
|---|---|
分子量 |
415.9 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;2-(4-chlorophenyl)-4-(dimethylamino)-2-pyridin-2-ylbutanenitrile |
InChI |
InChI=1S/C17H18ClN3.C4H4O4/c1-21(2)12-10-17(13-19,16-5-3-4-11-20-16)14-6-8-15(18)9-7-14;5-3(6)1-2-4(7)8/h3-9,11H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
CGKYKNAKCDDUMM-BTJKTKAUSA-N |
異性体SMILES |
CN(C)CCC(C#N)(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CN(C)CCC(C#N)(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid](/img/structure/B13856653.png)
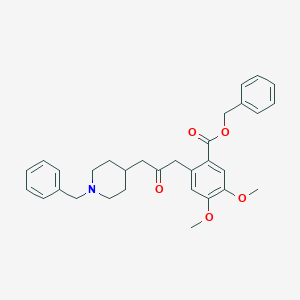

![2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13856687.png)
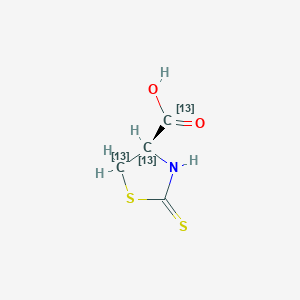

![5-[(2-Amino-6-chloro-4-pyrimidinyl-13C2)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13856706.png)
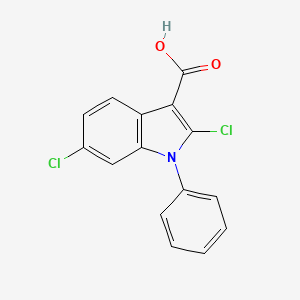
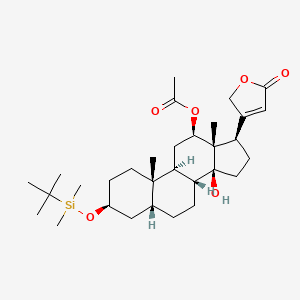
![[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13856721.png)
